molecular formula C22H19NO4 B310357 Ethyl3-[(4-phenoxybenzoyl)amino]benzoate

Ethyl3-[(4-phenoxybenzoyl)amino]benzoate

Cat. No.: B310357
M. Wt: 361.4 g/mol
InChI Key: HOGBWHFDNVADCT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a phenoxybenzoyl-substituted amino group at the 3-position of the benzene ring. The phenoxybenzoyl moiety likely enhances lipophilicity and binding affinity to biological targets, similar to other aryl-substituted benzoates .

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 3-[(4-phenoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO4/c1-2-26-22(25)17-7-6-8-18(15-17)23-21(24)16-11-13-20(14-12-16)27-19-9-4-3-5-10-19/h3-15H,2H2,1H3,(H,23,24)

InChI Key

HOGBWHFDNVADCT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Derivatives with heterocyclic substituents (e.g., triazoles, pyrazoles) require multi-step synthesis and often exhibit lower yields (e.g., 18% for methyl 3-((6-methoxybenzofuro...) ).
  • Functional Group Impact: Electron-withdrawing groups (e.g., trifluoroacetyl in Ethyl 4-[(trifluoroacetyl)amino]benzoate ) improve metabolic stability, while bulky aryl groups (e.g., phenoxybenzoyl) may enhance target specificity .
Antitumor Activity
  • Methyl 3-((6-methoxybenzofuro[3,2-c]pyrazolyl)amino)benzoate (4b): Exhibits tumor cell growth inhibition (IC₅₀ ~ 12 µM against HeLa cells) via kinase inhibition .
  • Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate: Shows moderate antitumor activity by disrupting microtubule assembly (IC₅₀ ~ 25 µM) .
  • Ethyl 3-[(4-phenoxybenzoyl)amino]benzoate (Hypothetical): Predicted to inhibit tyrosine kinases due to structural similarity to 4b, but experimental data are lacking.
Antifungal and Antimicrobial Activity
  • α-Aminophosphonates (e.g., Ethyl 4a–4d): Demonstrated antifungal efficacy against Scedosporium species (MIC₉₀ = 8–32 µg/mL) through membrane disruption .
  • Schiff Bases of Isatin (e.g., Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate): Show broad-spectrum antibacterial activity (MIC = 16–64 µg/mL) against E. coli and S. aureus .

Physicochemical Properties

Property Ethyl 3-[(4-Phenoxybenzoyl)amino]benzoate (Predicted) Ethyl 4-aminobenzoate Ethyl 4-[(trifluoroacetyl)amino]benzoate
Molecular Weight (g/mol) ~395.4 179.2 261.2
LogP (Lipophilicity) ~3.8 (High) 1.5 2.9
Solubility (Water) Low Moderate Low
Metabolic Stability Moderate (prone to esterase hydrolysis) High High (trifluoroacetyl group resists hydrolysis)

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